molecular formula C20H15F3N4O2 B2927917 BAY-678 racemate CAS No. 675103-35-2

BAY-678 racemate

Cat. No.: B2927917
CAS No.: 675103-35-2
M. Wt: 400.361
InChI Key: PGIVGIFOWOVINL-UHFFFAOYSA-N
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Description

BAY-678 racemate is a racemic mixture of BAY-678, which is an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of human neutrophil elastase. Human neutrophil elastase is a serine protease involved in the degradation of extracellular matrix proteins and is implicated in various inflammatory diseases . This compound has a molecular formula of C20H15F3N4O2 and a molecular weight of 400.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-678 racemate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demand. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: BAY-678 racemate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new functionalized compounds .

Mechanism of Action

BAY-678 racemate exerts its effects by selectively inhibiting human neutrophil elastase. The compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition reduces inflammation and tissue damage associated with various inflammatory diseases. The molecular targets and pathways involved include the inhibition of neutrophil elastase activity and the subsequent modulation of inflammatory responses .

Biological Activity

BAY-678 racemate is a potent and selective inhibitor of human neutrophil elastase (HNE), an enzyme linked to various inflammatory processes. This compound has garnered attention for its potential therapeutic applications in treating diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

BAY-678 operates primarily through the inhibition of HNE, which is a serine protease involved in the breakdown of elastin and other proteins in the extracellular matrix. The mechanism involves the formation of a non-covalent complex between BAY-678 and HNE, effectively preventing the enzymatic cleavage of peptide bonds in target substrates. This inhibition can significantly alter the inflammatory response mediated by neutrophils, providing therapeutic benefits in conditions with elevated elastase activity .

Pharmacological Properties

BAY-678 exhibits several favorable pharmacological properties:

  • Oral Bioavailability : The compound is orally bioavailable, allowing for convenient administration.
  • Potency : It has an IC50 value of 20 nM, indicating high potency at low concentrations.
  • Selectivity : BAY-678 shows high selectivity for HNE compared to other proteases, minimizing potential side effects associated with less selective inhibitors .

Comparative Analysis with Other Inhibitors

The following table summarizes the comparative potency and selectivity of BAY-678 against other known elastase inhibitors:

Compound NameMechanism of ActionPotency (IC50)Selectivity
BAY-678 Inhibits human neutrophil elastase20 nMHigh
AZD9668Inhibits human neutrophil elastase50 nMModerate
SB-331750Inhibits both human and porcine elastases30 nMModerate
PF-06282999Selectively inhibits human neutrophil elastase25 nMHigh

BAY-678 stands out due to its exceptional potency and selectivity for HNE, making it a promising candidate for clinical applications in treating inflammatory diseases .

Case Studies and Research Findings

Research has demonstrated the efficacy of BAY-678 in various preclinical models. For instance, studies indicated that administration of BAY-678 resulted in reduced markers of inflammation in animal models of lung injury. The compound was shown to decrease neutrophil infiltration and tissue damage associated with excessive elastase activity.

In a comparative study involving BAY-678 and AZD9668, both compounds were assessed for their safety and tolerability. Results indicated that BAY-678 exhibited a more favorable safety profile, which is critical for its potential use in chronic inflammatory conditions .

Properties

IUPAC Name

5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVGIFOWOVINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of Example 3A (75 mg, 0.57 mmol) in tetrahydrofuran (5 ml) is given 2,4-pentandione (57 mg, 0.57 mmol), N-[3-(trifluoromethyl)phenyl]urea (116 mg, 0.57 mmol) and polyphosphoric acid ethyl ester (200 mg) [freshly prepared according to the procedure of Cava et al., J. Org. Chem. 34, 2665 (1969)]. The reaction mixture is refluxed for 24 hours after which time the solution is diluted with DMSO (2 ml) and purified by preparative HPLC.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
116 mg
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

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